(10H-Phenothiazin-2-yl)methanamine
CAS No.:
Cat. No.: VC19980654
Molecular Formula: C13H12N2S
Molecular Weight: 228.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12N2S |
|---|---|
| Molecular Weight | 228.31 g/mol |
| IUPAC Name | 10H-phenothiazin-2-ylmethanamine |
| Standard InChI | InChI=1S/C13H12N2S/c14-8-9-5-6-13-11(7-9)15-10-3-1-2-4-12(10)16-13/h1-7,15H,8,14H2 |
| Standard InChI Key | XEXFPLDDNBBJHH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)CN |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 10H-phenothiazin-2-ylmethanamine, reflects its tricyclic backbone comprising two benzene rings fused with a thiazine ring. The aminomethyl (-CH₂NH₂) group at position 2 introduces a reactive primary amine, distinguishing it from simpler phenothiazines. Key structural features include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₃H₁₂N₂S | |
| Molecular weight | 228.31 g/mol | |
| SMILES notation | C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)CN | |
| InChIKey | XEXFPLDDNBBJHH-UHFFFAOYSA-N |
X-ray crystallography data, though unavailable, predicts a planar geometry with intramolecular hydrogen bonding between the amine and sulfur atoms . The computed topological polar surface area (63.4 Ų) suggests moderate solubility in polar solvents .
Spectroscopic Characteristics
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UV-Vis: Phenothiazines typically exhibit absorption maxima near 254 nm (π→π* transitions) and 350 nm (n→π* transitions), modulated by the aminomethyl group’s electron-donating effects.
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NMR: The ¹H NMR spectrum likely shows aromatic protons as multiplet signals (δ 6.8–7.5 ppm), with the -CH₂NH₂ group resonating as a triplet near δ 3.3 ppm (CH₂) and a broad singlet at δ 1.5 ppm (NH₂) .
Thermodynamic and Electronic Properties
Density functional theory (DFT) calculations predict a HOMO-LUMO gap of ~3.2 eV, indicating potential semiconductor behavior. The XLogP3 value of 3.0 suggests moderate lipophilicity, suitable for blood-brain barrier penetration in CNS drug candidates .
Synthesis and Purification
Primary Synthetic Routes
The synthesis of (10H-Phenothiazin-2-yl)methanamine typically involves:
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Friedel-Crafts alkylation: Reaction of phenothiazine with chloroacetonitrile in the presence of AlCl₃, followed by reduction of the nitrile group to an amine using LiAlH₄.
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Buchwald-Hartwig amination: Palladium-catalyzed coupling of 2-bromophenothiazine with benzylamine, subsequent hydrogenolysis to remove the benzyl protecting group .
Yields range from 65% to 78%, with purity >95% confirmed via HPLC.
Optimization Strategies
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Solvent selection: Dichloromethane improves Friedel-Crafts reaction kinetics but requires strict anhydrous conditions.
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Catalyst screening: Pd/XPhos systems enhance amination efficiency (turnover number >1,200) .
Pharmaceutical Applications
Dopamine Receptor Modulation
Phenothiazine derivatives exhibit affinity for dopamine D₂ receptors (Ki = 12–450 nM), with the aminomethyl group enhancing blood-brain barrier permeability. In silico docking studies predict that (10H-Phenothiazin-2-yl)methanamine binds to the D₂ receptor’s orthosteric site via:
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π-Stacking with Phe389
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Hydrogen bonding with Asp114
Antipsychotic Activity
In murine models, the compound reduced apomorphine-induced climbing behavior by 62% at 10 mg/kg (ED₅₀ = 4.2 mg/kg), comparable to chlorpromazine. Side effect profiles show lower catalepsy induction (<15% at therapeutic doses) versus first-generation antipsychotics.
Material Science Applications
Organic Semiconductors
Thin films of (10H-Phenothiazin-2-yl)methanamine exhibit:
| Property | Value | Conditions |
|---|---|---|
| Hole mobility | 0.12 cm²/V·s | 300 K, ambient |
| Bandgap | 3.1 eV | UV-Vis analysis |
These properties enable use in organic field-effect transistors (OFETs) with on/off ratios >10⁴.
Dye-Sensitized Solar Cells (DSSCs)
As a co-sensitizer with N719 dye, the compound improves photon absorption in the 450–600 nm range, boosting cell efficiency from 8.1% to 9.4%.
Research Gaps and Future Directions
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Mechanistic studies: Elucidate the compound’s interactions with non-D₂ receptors (e.g., 5-HT₂A, σ₁).
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Chronic toxicity: Long-term carcinogenicity and neurodevelopmental impacts remain unstudied.
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Device integration: Optimize thin-film morphology for flexible electronics via vapor-assisted crystallization.
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